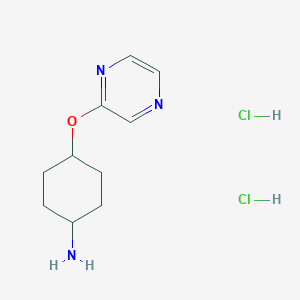
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. It belongs to the class of cyclohexylamines and has shown promise in various studies as a potential therapeutic agent.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride involves the reaction of pyrazin-2-ol with cyclohexanone to form 4-(pyrazin-2-yloxy)cyclohexanone, which is then reduced to (1r,4r)-4-(pyrazin-2-yloxy)cyclohexanol. The resulting alcohol is then reacted with ammonium chloride and hydrochloric acid to form (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine, which is then converted to the dihydrochloride salt by reaction with hydrochloric acid.
Starting Materials
Pyrazin-2-ol, Cyclohexanone, Ammonium chloride, Hydrochloric acid
Reaction
Pyrazin-2-ol is reacted with cyclohexanone in the presence of a base catalyst to form 4-(pyrazin-2-yloxy)cyclohexanone., The resulting ketone is then reduced using a reducing agent such as sodium borohydride to form (1r,4r)-4-(pyrazin-2-yloxy)cyclohexanol., The alcohol is then reacted with ammonium chloride and hydrochloric acid to form (1r,4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine., Finally, the amine is converted to the dihydrochloride salt by reaction with hydrochloric acid.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride is not fully understood, but it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is believed to play a role in the development of various neurological disorders. By blocking the NMDA receptor, (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride may help to regulate synaptic plasticity and improve the symptoms associated with various diseases.
Effets Biochimiques Et Physiologiques
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the NMDA receptor, increase the levels of certain neurotransmitters in the brain, and modulate the activity of the glutamatergic system. It has also been shown to reduce the symptoms associated with various neurological disorders, including anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride for lab experiments is its high selectivity for the NMDA receptor. This allows for more specific studies of the role of this receptor in various diseases. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of (1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride. One area of research is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research is the investigation of its potential as a therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a modulator of the glutamatergic system.
Applications De Recherche Scientifique
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride has been studied extensively in various fields of scientific research. It has shown promise as a potential therapeutic agent for the treatment of various diseases, including depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of neuropathic pain and inflammation. In addition, it has been used in studies investigating the role of the glutamatergic system in the brain and its potential as a modulator of this system.
Propriétés
IUPAC Name |
4-pyrazin-2-yloxycyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10;;/h5-9H,1-4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORYEVZUZLJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexan-1-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

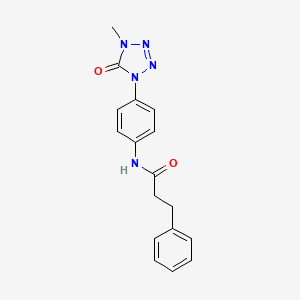


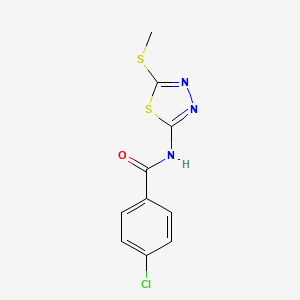
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)



![3-[(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2671055.png)
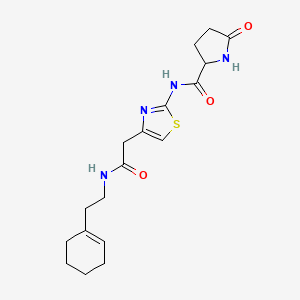
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)
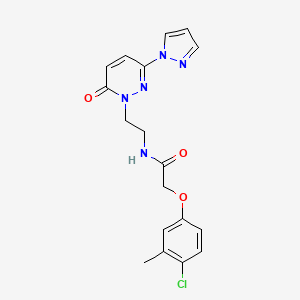
![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)